molecular formula C15H24N4O2S B406933 7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione CAS No. 332033-48-4

7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione

Cat. No.: B406933
CAS No.: 332033-48-4
M. Wt: 324.4g/mol
InChI Key: JFMKCYCBTYCPLL-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is a complex organic compound with the molecular formula C15H22N4O3S This compound is part of the purine family, which is known for its significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with hexyl and methyl groups, followed by the introduction of the propan-2-ylsulfanyl group through a thiolation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.

    Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl-substituted purine derivatives.

Scientific Research Applications

7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors or enzymes, inhibiting their activity and affecting various cellular processes. The sulfur-containing group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Xanthine: A precursor to uric acid and a key intermediate in purine metabolism.

Uniqueness

7-Hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-hexyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-5-6-7-8-9-19-11-12(16-15(19)22-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMKCYCBTYCPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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